1,2,3-Benzothiadiazole-5-carboxaldehyde

概要

説明

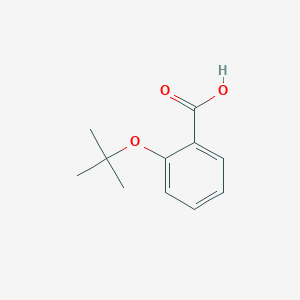

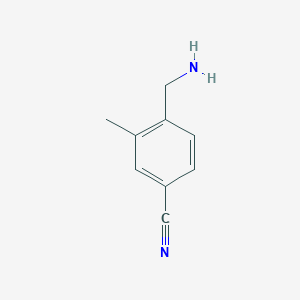

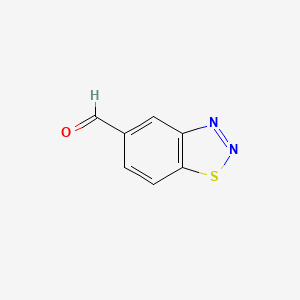

“1,2,3-Benzothiadiazole-5-carboxaldehyde” is a chemical compound with the CAS Number: 394223-15-5 . It has a molecular weight of 165.2 . The IUPAC name for this compound is 1H-1lambda3-benzo [d] [1,2,3]thiadiazole-5-carbaldehyde .

Synthesis Analysis

The synthesis of 1,2,3-Benzothiadiazole derivatives has been widely studied. One common method involves the diazotisation reaction of 2-aminothiophenol or its disulfide with sodium nitrite . Another method, known as the Herz reaction, involves treating anilines with disulfur dichloride to form an intermediate 1,3,2-benzothiazathiolium salt, which is then diazotised to complete the formation of a 1,2,3-benzothiadiazole .

Molecular Structure Analysis

The molecule is planar with N-N and S-N distances indicative of multiple bond character . It is a 10-electron system, similar to naphthalene .

Chemical Reactions Analysis

1,2,3-Benzothiadiazole is less nucleophilic than naphthalene, and nitration is slow . Many of its simple derivatives have been made from 2-aminothiophenols already having additional substituents . It is a very weak base and alkylation reactions give exclusively the 3-amino quaternary salt .

Physical And Chemical Properties Analysis

The compound is a colorless solid . It has a boiling point of 102-104°C . The compound is soluble in organic solvents .

科学的研究の応用

Organic Light-Emitting Diodes (OLEDs)

1,2,3-Benzothiadiazole-5-carboxaldehyde: is a core unit in the development of photoluminescent compounds for OLEDs. Its strong electron-withdrawing ability enhances the electronic properties of organic materials, making it a valuable component in OLED molecular construction .

Organic Solar Cells

The compound’s derivatives serve as important acceptor units in organic solar cells. By improving the electronic properties, they contribute to the efficiency and performance of solar energy harvesting technologies .

Organic Field-Effect Transistors (OFETs)

In OFETs, the benzothiadiazole derivatives are utilized to improve charge transport properties. Their incorporation into the molecular design of OFETs can lead to devices with better performance and stability .

Photonic Applications

Benzothiadiazole-based H-bonded organic frameworks (HOFs) exhibit unique photobehavior, making them suitable for photonic applications. They show promise in the development of new materials for light manipulation and emission .

Metal Coordination Chemistry

Functionalized benzothiadiazole compounds, including 1,2,3-Benzothiadiazole-5-carboxaldehyde, are used in metal coordination chemistry. They form complexes with metals that have potential applications in catalysis and materials science .

Crystal Engineering

These compounds are also pivotal in crystal engineering, where they help in the formation of organic solids with desired properties. This is crucial for the design of new materials with specific crystallographic characteristics .

Electron Delocalization Studies

The electronic structure and electron delocalization in benzothiadiazole derivatives are studied using various analytical methods. These studies are essential for understanding the properties of materials and for designing molecules with desired electronic features .

Selective Synthesis

The derivatives of 1,2,3-Benzothiadiazole-5-carboxaldehyde are used in selective synthesis processes, such as palladium-catalyzed C-H direct arylation reactions. This allows for the creation of specifically designed molecules for various applications .

Safety And Hazards

The safety information for this compound suggests that it should be kept away from heat/sparks/open flames/hot surfaces . It should also be kept away from any possible contact with water, because of violent reaction and possible flash fire . It should be handled under inert gas and protected from moisture .

特性

IUPAC Name |

1,2,3-benzothiadiazole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N2OS/c10-4-5-1-2-7-6(3-5)8-9-11-7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWKIBIZZLRPKFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C=O)N=NS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30594245 | |

| Record name | 1,2,3-Benzothiadiazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30594245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2,3-Benzothiadiazole-5-carboxaldehyde | |

CAS RN |

394223-15-5 | |

| Record name | 1,2,3-Benzothiadiazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30594245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine](/img/structure/B1287993.png)